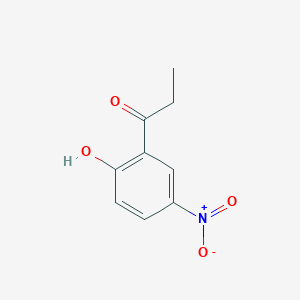

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxy-5-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKMZXGGPYALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523018 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-95-3 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Contemporary Organic Chemistry Research

In the broader context of modern organic chemistry, the study of functionalized aromatic compounds is a cornerstone of molecular science. Nitro-phenolic ketones, such as 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, are of particular interest due to the presence of multiple reactive functional groups. The hydroxyl (-OH) group, the nitro (-NO2) group, and the ketone (C=O) moiety on a benzene (B151609) ring create a molecule with a unique electronic and steric profile. These features suggest its potential as a versatile intermediate in organic synthesis, a candidate for biological activity studies, or a building block for more complex molecular architectures.

The contemporary research landscape is driven by the pursuit of novel molecules with specific applications in fields such as medicinal chemistry, materials science, and catalysis. The structural alerts present in this compound make it a compelling target for such investigations. For instance, nitrophenolic compounds have been explored for their antimicrobial and antioxidant properties. However, a comprehensive understanding of this specific compound's place within these research trends is currently hampered by a lack of dedicated studies.

Identification of Key Research Gaps and Emerging Opportunities for 1 2 Hydroxy 5 Nitrophenyl Propan 1 One

Chemo- and Regioselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in achieving the specific 1,2,5-substitution pattern on the phenyl ring. This requires careful control over the introduction of the propanone, hydroxy, and nitro moieties.

Catalytic Approaches in the Formation of the Propanone Moiety

The introduction of the propanone group onto the phenyl ring to form a hydroxy aryl ketone is effectively achieved through the Fries rearrangement. organic-chemistry.orgbyjus.com This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. sigmaaldrich.comsigmaaldrich.com

The Fries rearrangement is an ortho, para-selective reaction, where the acyl group migrates from the phenolic oxygen to either the ortho or para position on the aromatic ring. byjus.comwikipedia.org The choice of catalyst and reaction conditions is crucial for directing this selectivity. Common Lewis acid catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.orgsigmaaldrich.com

For the synthesis of this compound, achieving ortho-acylation is essential. This can be accomplished through two primary strategic approaches:

Directed Ortho Migration: By starting with a precursor where the para position is already occupied, the rearrangement can be forced to proceed at the ortho position. A logical precursor is 4-nitrophenyl propanoate. The presence of the nitro group at the C4 position blocks para migration, thereby directing the propanoyl group exclusively to the C2 (ortho) position, yielding the desired product with high regioselectivity.

Condition-Controlled Selectivity: The ratio of ortho to para products is heavily influenced by temperature and solvent polarity. byjus.comwikipedia.org High reaction temperatures (typically above 160°C) and the use of non-polar solvents favor the formation of the ortho isomer. byjus.compw.live Conversely, lower temperatures promote the formation of the para isomer. byjus.com

The table below summarizes the effect of reaction conditions on the regioselectivity of the Fries rearrangement.

| Condition | Effect on Product Ratio | Favored Isomer | Rationale |

|---|---|---|---|

| High Temperature (>160°C) | Increases ortho:para ratio | Ortho (Thermodynamic Product) | Allows the reaction to reach equilibrium, favoring the more stable ortho-chelated product. wikipedia.org |

| Low Temperature (<60°C) | Decreases ortho:para ratio | Para (Kinetic Product) | Favors the faster-forming product; the reaction is not easily reversible. byjus.com |

| Non-polar Solvents (e.g., CS₂) | Increases ortho:para ratio | Ortho | Favors the intramolecular rearrangement pathway. byjus.com |

| Polar Solvents (e.g., Nitrobenzene) | Decreases ortho:para ratio | Para | Stabilizes the separated acylium ion, favoring the intermolecular pathway. wikipedia.orgyoutube.com |

Strategic Introduction of Nitro and Hydroxy Functionalities on the Phenyl Ring

The precise placement of the hydroxy and nitro groups at positions C1 and C4 relative to the propanone group at C2 (resulting in the 1-hydroxy-2-propanoyl-4-nitro arrangement, or 2-hydroxy-5-nitrophenyl propanone) is critical. The synthesis can be approached by controlling the sequence of nitration and acylation steps.

Strategy A: Nitration Followed by Fries Rearrangement This is a highly regioselective approach that begins with a commercially available, correctly substituted precursor.

Esterification: 4-Nitrophenol is reacted with propanoic acid or its derivative (e.g., propanoyl chloride) to form 4-nitrophenyl propanoate.

Fries Rearrangement: The resulting ester is subjected to Fries rearrangement conditions. As the para-position is blocked by the nitro group, the propanoyl group is directed to migrate exclusively to the ortho-position, yielding this compound. While effective, the electron-withdrawing nature of the nitro group can deactivate the ring, potentially requiring more forcing reaction conditions. byjus.com

Strategy B: Fries Rearrangement Followed by Nitration This strategy involves introducing the nitro group onto a pre-formed hydroxypropiophenone skeleton.

Synthesis of 2-Hydroxypropiophenone (B1664086): Phenyl propanoate undergoes a Fries rearrangement. This step produces a mixture of 2-hydroxypropiophenone and 4-hydroxypropiophenone, which must be separated.

Regioselective Nitration: The isolated 2-hydroxypropiophenone is then nitrated. The directing effects of the substituents on the ring are crucial. The hydroxyl group is a strongly activating ortho, para-director, while the propanoyl group is a deactivating meta-director. These effects are synergistic for nitration at the C5 position (para to the hydroxyl group and meta to the propanoyl group), leading to the desired this compound as the major product.

While standard nitrating conditions (HNO₃/H₂SO₄) can be effective, they often lead to byproducts and harsh reaction environments. arkat-usa.org Modern methods offer higher selectivity under milder conditions. For instance, metal nitrates such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) and copper(II) nitrate (Cu(NO₃)₂·6H₂O) have been used for the highly regiospecific ortho-nitration of phenols. tandfonline.comtandfonline.com Cerium (IV) ammonium (B1175870) nitrate (CAN) has also been employed for selective ortho-nitration. arkat-usa.org Although these specific reagents favor ortho products, the principles of using metal-based nitrating agents can be adapted to control selectivity in different phenolic systems.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and avoid hazardous substances.

Solvent-Free and Atom-Economical Methodologies

Atom Economy: The Fries rearrangement is an inherently atom-economical reaction. As a rearrangement, all atoms from the starting phenolic ester are incorporated into the final hydroxy aryl ketone product, leading to a theoretical atom economy of 100%.

Solvent-Free Synthesis: A significant advancement in greening the Fries rearrangement is the use of mechanochemistry. chemrxiv.orgchemrxiv.org Mechanochemical synthesis, conducted in a ball mill or a twin-screw extruder, uses mechanical energy to drive the reaction, often in the absence of a bulk solvent. researchgate.net This approach, known as liquid-assisted grinding (LAG) if a small amount of liquid is used, can lead to quantitative conversion in minutes to hours, drastically reducing or eliminating solvent waste. chemrxiv.orgnih.gov

The following table compares a conventional synthesis with a potential green mechanochemical alternative.

| Parameter | Conventional Method | Mechanochemical Method |

|---|---|---|

| Solvent | Large volumes of non-polar or polar solvents (e.g., CS₂, nitrobenzene). byjus.comwikipedia.org | Solvent-free or minimal use of a liquid grinding assistant. chemrxiv.org |

| Energy Input | Sustained heating, often to high temperatures (>160°C). pw.live | Mechanical energy (milling/extrusion), often at lower bulk temperatures (50-100°C). chemrxiv.orgchemrxiv.org |

| Reaction Time | Several hours. | Can be as short as 3-90 minutes. chemrxiv.orgnih.gov |

| Waste Generation | Significant solvent waste; aqueous waste from catalyst quenching. organic-chemistry.org | Minimal to no solvent waste. |

| Catalyst | Stoichiometric or excess Lewis acids (e.g., AlCl₃). organic-chemistry.org | Stoichiometric Lewis acids, but can be combined with solid acids or salts. researchgate.net |

Biocatalytic or Organocatalytic Transformations

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While a direct biocatalytic Fries rearrangement is not yet established, enzymes could be applied to key steps in the synthesis of this compound.

Enzymatic Nitration: A promising green alternative for the nitration step involves the use of peroxidase enzymes. dtic.mil Horseradish peroxidase (HRP), for example, can catalyze the nitration of phenolic compounds using hydrogen peroxide (H₂O₂) and sodium nitrite (B80452) (NaNO₂) under mild, aqueous conditions. nih.govresearchgate.net The mechanism is believed to involve the formation of a nitrogen dioxide radical (NO₂•) as the nitrating intermediate. nih.gov Furthermore, specific cytochrome P450 enzymes like TxtE have been identified that catalyze the direct nitration of aromatic rings, demonstrating that this transformation is feasible in nature. nih.gov

Enzymatic Acylation: The initial esterification of the phenol (B47542) can be efficiently catalyzed by lipase (B570770) enzymes under mild, often solvent-free conditions, providing a green route to the Fries rearrangement precursor.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and moisture-sensitive metal-based catalysts. While organocatalytic versions of the Fries rearrangement are not yet widely developed, this remains an active area of research. The development of an effective organocatalyst could circumvent the need for stoichiometric amounts of Lewis acids and the associated harsh workup procedures.

Detailed Reaction Mechanism Investigations for Novel Synthetic Routes

The mechanism of the classic Lewis acid-catalyzed Fries rearrangement has been extensively studied, though some aspects remain debated. wikipedia.orglscollege.ac.in The widely accepted pathway involves an intermolecular process. organic-chemistry.org

Catalyst Coordination: The Lewis acid (LA), such as AlCl₃, coordinates to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. byjus.comyoutube.com

Acylium Ion Formation: This coordination polarizes the C-O ester bond, facilitating a rearrangement where the Lewis acid shifts to the phenolic oxygen. This step results in the cleavage of the acyl-oxygen bond, generating a free acylium carbocation intermediate (RCO⁺). byjus.comwikipedia.org

Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic EAS reaction. The hydroxyl group (as an aluminate complex) is a powerful ortho, para-director, leading to the observed product distribution. youtube.com

Proton Abstraction and Hydrolysis: A proton is abstracted from the ring to restore aromaticity, and subsequent aqueous workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxy aryl ketone product. organic-chemistry.org

The regioselectivity of the reaction is a classic example of kinetic versus thermodynamic control . wikipedia.orgjackwestin.com

Kinetic Control: At low temperatures, the reaction is essentially irreversible. The para-product is formed faster because the transition state leading to it is lower in energy, likely due to less steric hindrance. This makes the para-isomer the kinetic product. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The ortho-isomer is the more stable product because it can form a bidentate chelate complex with the aluminum catalyst between the carbonyl oxygen and the hydroxyl group. wikipedia.org This increased stability makes the ortho-isomer the thermodynamic product. youtube.com

A novel synthetic route involves the photo-Fries rearrangement . This reaction proceeds through a completely different mechanism involving the photochemical cleavage of the acyl-oxygen bond to form a solvent-caged radical pair. wikipedia.org Recombination of these radicals within the cage can then lead to the ortho and para hydroxy aryl ketone products. researchgate.net While yields can be low, this method avoids the need for acid catalysts and can proceed under neutral conditions. wikipedia.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. In the case of this compound, the FT-IR and Raman spectra would be expected to exhibit characteristic vibrational bands for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups.

The position and shape of the -OH stretching band would be of particular interest, as it would indicate the extent of intra- and intermolecular hydrogen bonding. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the propanone group is plausible and would be evidenced by a broad and red-shifted -OH band. The frequencies of the C=O and -NO₂ stretching vibrations would further inform on the electronic effects within the molecule. Regrettably, specific experimental FT-IR and Raman spectra for this compound are not available in the public domain, precluding a detailed analysis of its vibrational properties and hydrogen bonding network.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting mass spectrum would display a series of peaks corresponding to the masses of the fragment ions. The analysis of these fragmentation pathways would provide valuable structural confirmation. For instance, cleavage of the bond between the carbonyl group and the phenyl ring, or the loss of the ethyl group, would be expected fragmentation patterns. Despite the utility of this technique, detailed experimental mass spectra and fragmentation analyses for this compound have not been reported in the available literature.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Detailed Electronic Structure and Photophysical Mechanisms

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system and the carbonyl group.

The position and intensity of these absorption maxima (λmax) would be influenced by the substituent groups on the phenyl ring. Fluorescence spectroscopy would reveal whether the molecule emits light upon excitation and would provide information about its excited state properties. Such data is crucial for understanding the photochemistry of the compound. However, as with other spectroscopic data, published experimental UV-Vis and fluorescence spectra for this compound are currently unavailable.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous depiction of its solid-state conformation.

Furthermore, the crystal structure would reveal the details of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. This information is fundamental to understanding the solid-state properties of the compound. A search for crystallographic data indicates that the single-crystal X-ray structure of this compound has not yet been determined and deposited in crystallographic databases.

Computational Chemistry and Theoretical Modeling of 1 2 Hydroxy 5 Nitrophenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure, Frontier Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. Methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly used for geometry optimization and frequency calculations of nitrophenol derivatives, providing a reliable foundation for understanding their electronic properties. researchgate.net

The electronic character of this compound is dominated by the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group on the aromatic ring. This substitution pattern leads to significant intramolecular charge transfer (ICT) character. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this phenomenon and predicting chemical reactivity.

The HOMO is typically localized on the more electron-rich part of the molecule, the hydroxyphenyl moiety, while the LUMO is concentrated on the electron-deficient nitrophenyl portion. researchgate.netresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. youtube.comyoutube.com For nitrophenol-like compounds, this gap is often in a range that allows for absorption of light in the UV-visible spectrum, a property that is explored through time-dependent DFT (TD-DFT) calculations. nih.govnsf.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the nitro and carbonyl oxygen atoms, indicating nucleophilic sites, and a positive potential (blue) near the hydroxyl hydrogen, identifying it as an electrophilic site. researchgate.net This information is crucial for predicting sites of electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.

| Calculated Property | Method/Basis Set | Predicted Value (Representative) | Significance |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-311G(d,p) | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G(d,p) | 4.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | B3LYP/6-311G(d,p) | ~5.0 - 6.0 D | Quantifies molecular polarity |

Note: The values in this table are representative examples based on calculations of similar nitrophenol compounds and serve to illustrate the type of data generated.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Landscapes

While quantum chemical calculations are powerful for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of this compound, particularly its conformational flexibility and interactions in a solution phase. nih.gov MD simulations use classical mechanics to model the movement of atoms over time, providing insights into how the molecule behaves in a more realistic, solvated environment. nih.gov

Furthermore, MD simulations are essential for studying the explicit interactions between this compound and solvent molecules, such as water. These simulations can reveal the structure and stability of the solvation shell and detail the nature of hydrogen bonding between the molecule's hydroxyl, nitro, and carbonyl groups and the surrounding solvent. acs.org The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is also a critical feature whose stability and dynamics in solution can be assessed through MD. This dynamic picture of solvation and conformation is crucial for accurately interpreting experimental data and understanding the molecule's behavior in solution. nih.gov

| Simulation Parameter | Typical Value/Method | Information Gained |

| Force Field | AMBER, CHARMM | Describes inter- and intramolecular forces |

| Solvent Model | TIP3P, SPC/E (for water) | Simulates the aqueous environment |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sampling of conformational space |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables (Temperature, Pressure) |

Note: This table outlines typical parameters for setting up an MD simulation for an organic molecule like this compound.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a highly effective tool for predicting and interpreting the spectroscopic properties of molecules, which can be invaluable for structural confirmation and analysis. DFT calculations can provide theoretical spectra that, when compared with experimental data, aid in the definitive assignment of signals. mdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. wisc.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, calculates the isotropic shielding tensors of the nuclei. mdpi.com These theoretical values are then scaled or referenced against a standard compound like tetramethylsilane (TMS) to predict the chemical shifts. wisc.edunih.gov Such calculations can accurately predict the relative ordering of proton and carbon signals, which is essential for assigning the complex aromatic region of the spectrum. For example, the electron-withdrawing effect of the nitro group and the carbonyl group would be predicted to cause a downfield shift (higher ppm) for nearby protons and carbons.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be simulated computationally. By performing a frequency calculation after geometry optimization, the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities are obtained. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors. niscpr.res.in A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of functional groups like O-H, C=O, N-O, and C-N. researchgate.net

| Spectroscopic Data | Computational Method | Predicted Information (Example) |

| ¹H NMR Chemical Shift | GIAO-B3LYP/6-311+G(2d,p) | Aromatic Protons: 7.5 - 8.5 ppm; OH Proton: >10 ppm |

| ¹³C NMR Chemical Shift | GIAO-B3LYP/6-311+G(2d,p) | Carbonyl Carbon (C=O): ~195-205 ppm |

| IR Vibrational Frequency | B3LYP/6-311++G** (scaled) | C=O stretch: ~1680 cm⁻¹; NO₂ symmetric stretch: ~1350 cm⁻¹ |

Note: Predicted spectroscopic values are representative and based on studies of similar functionalized aromatic compounds. Actual values require specific calculations for the target molecule.

Computational Analysis of Reaction Pathways and Transition State Geometries

Computational methods are indispensable for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. diva-portal.org For this compound, this could involve studying its synthesis, such as the nitration of a precursor, or its potential degradation pathways. colab.wsstackexchange.com

The primary approach involves mapping the Potential Energy Surface (PES) for a given reaction. This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction path. aip.org Locating a TS geometry is a critical step, often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. A subsequent frequency calculation must confirm the TS structure by showing exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. aip.org

For instance, a computational study on the synthesis of this compound could model the electrophilic aromatic substitution (nitration) of 1-(2-hydroxyphenyl)propan-1-one. quora.comyoutube.com This would involve calculating the energies of the Wheland intermediates (sigma complexes) for ortho and para nitration relative to the hydroxyl group and locating the transition states leading to them. Such calculations could explain the observed regioselectivity of the reaction. colab.ws Similarly, the photodecomposition of the molecule, a known reaction channel for nitrophenols, could be investigated by calculating excited-state potential energy surfaces to find pathways for reactions like OH radical formation. aip.org The activation energy (the difference in energy between the reactant and the transition state) derived from these calculations is a key determinant of the reaction rate.

| Computational Task | Methodology | Key Output | Application |

| Transition State Search | STQN, Berny Optimization | Optimized TS geometry, imaginary frequency | Identifying the energy barrier of a reaction |

| Intrinsic Reaction Coordinate (IRC) | Following the imaginary frequency mode | Minimum energy path connecting reactants, TS, and products | Confirming the TS connects the correct minima |

| Activation Energy (Ea) Calculation | E(TS) - E(Reactant) | The energy barrier for the reaction | Predicting reaction kinetics and feasibility |

Note: This table summarizes the main computational tasks involved in analyzing a chemical reaction pathway.

Mechanistic Investigations of Biological Activities of 1 2 Hydroxy 5 Nitrophenyl Propan 1 One

Enzyme Kinetics and Inhibition/Activation Mechanism Studies

There is currently no available data from enzyme kinetic studies to detail the inhibitory or activatory effects of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one on specific enzymes. Information regarding its mechanism of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, is absent from the scientific record. Therefore, key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of this compound have not been determined.

Receptor Binding and Downstream Signaling Pathway Modulation

Investigations into the receptor binding profile of this compound have not been reported. As a result, its affinity for any specific biological receptors and its subsequent impact on downstream signaling pathways are unknown. Elucidating these interactions is a critical step in understanding the compound's potential pharmacological effects, yet this information is not present in the available literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

While general principles of SAR and QSAR are well-established in medicinal chemistry for optimizing the biological activity of compounds, specific studies on derivatives of this compound are not documented. nih.govnih.govnih.gov

Synthesis of Analogues for Systematic Structural Perturbations

There are no published reports on the synthesis of a series of analogues of this compound for the purpose of systematic structural perturbations. Such studies are essential for identifying the key chemical features responsible for any biological activity.

Computational Approaches to SAR and QSAR Modeling

The application of computational models to predict the biological activity of this compound and its derivatives has not been described in the literature. These in silico methods are valuable for designing new compounds with potentially enhanced activities, but require initial experimental data that is currently lacking. nih.gov

Elucidation of Cellular Uptake and Intracellular Distribution Mechanisms

The processes by which this compound may enter cells and its subsequent distribution within intracellular compartments have not been investigated. Understanding these mechanisms is fundamental to determining if the compound can reach potential intracellular targets.

Mechanistic Studies on Oxidative Stress Induction or Scavenging Capabilities

There is no specific research available on whether this compound acts as an inducer of oxidative stress or as a scavenger of reactive oxygen species (ROS). The broader context of antioxidants and their mechanisms, such as scavenging free radicals and modulating cellular antioxidant enzymes, is well-documented, but the specific role of this compound within that framework is unknown. mdpi.comnih.govnih.govscienceopen.com

Applications of 1 2 Hydroxy 5 Nitrophenyl Propan 1 One in Advanced Materials Science

Integration into Polymer Systems and Impact on Polymerization Mechanisms and Material Functionality

There is currently no significant body of research detailing the incorporation of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one into polymer systems. Scientific literature does not provide specific examples of this compound being used as a monomer, initiator, or additive in polymerization processes. Consequently, its impact on polymerization mechanisms and the final functionality of resulting polymer materials has not been documented.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers: Ligand Design and Performance in Adsorption/Catalysis

The potential of this compound as an organic ligand for the synthesis of metal-organic frameworks or coordination polymers has not been reported in available scientific publications. The design of ligands is a critical aspect of creating functional MOFs for applications in gas adsorption, separation, and catalysis. However, the specific use of this compound in the design and synthesis of MOFs, and any subsequent performance data in adsorption or catalytic processes, is not described in the current body of scientific literature.

Development of Optoelectronic Materials Based on the Electronic Properties of this compound

While the nitro and hydroxyl groups on the phenyl ring suggest potential electronic and optical properties of interest, there is a lack of published research on the development of optoelectronic materials based on this compound.

Photoluminescence and Electroluminescence Mechanisms in Solid State

Detailed studies on the photoluminescent or electroluminescent properties of this compound in the solid state are not available in the public domain. The mechanisms governing light emission from this specific compound, which are fundamental to its application in devices like organic light-emitting diodes (OLEDs), have not been investigated or reported.

Fabrication of Novel Sensor Architectures

The application of this compound in the fabrication of novel sensor architectures is not documented in scientific literature. While phenolic and nitroaromatic compounds can be utilized in the development of electrochemical or optical sensors, there are no specific examples or research findings related to the use of this particular molecule for sensing applications.

Catalytic Applications and Reaction Engineering Involving 1 2 Hydroxy 5 Nitrophenyl Propan 1 One

Homogeneous Catalysis: 1-(2-Hydroxy-5-nitrophenyl)propan-1-one as a Ligand in Transition Metal Complexes

The presence of a hydroxyl group ortho to a carbonyl group allows this compound to act as a bidentate ligand, coordinating with a metal ion through both oxygen atoms to form a stable six-membered chelate ring. The electronic properties of the resulting transition metal complex, and consequently its catalytic activity, are influenced by the nature of the metal center and the substituents on the ligand. The strong electron-withdrawing effect of the para-nitro group can significantly modulate the electron density at the metal center, impacting its reactivity, stability, and catalytic performance.

Transition metal complexes derived from ligands structurally similar to this compound, such as those based on salicylaldehyde (B1680747) or other hydroxyphenyl ketones, have demonstrated catalytic activity in a variety of organic transformations. For instance, Schiff base complexes are known to catalyze oxidation reactions. mdpi.comresearchgate.net By analogy, complexes of this compound with metals like copper, cobalt, or nickel could potentially catalyze the oxidation of substrates such as anilines or phenols. mdpi.com

Furthermore, the nitro-substituted phenyl ring is a common feature in substrates for catalytic reduction reactions. Palladium-based catalysts are effective in the reductive carbonylation of nitrobenzene. researchgate.net It is plausible that a palladium complex featuring this compound as a ligand could exhibit interesting activity and selectivity in the reduction of nitroaromatic compounds, a critical process in the synthesis of amines and other valuable chemicals. researchgate.netresearchgate.net The catalytic hydrolysis of esters, particularly those containing a nitrophenyl group, has also been successfully achieved using various metal complexes, suggesting another potential application area. researchgate.netnih.govresearchgate.net

The performance of such a homogeneous catalyst would be evaluated based on several parameters, including conversion, selectivity, and turnover number (TON) or turnover frequency (TOF). The table below illustrates hypothetical catalytic activities of transition metal complexes of this compound (L) in representative reactions, based on data from analogous systems.

Table 1: Potential Homogeneous Catalytic Applications of M-L Complexes Data is hypothetical and based on activities of structurally similar catalytic systems.

| Catalyst | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| [Cu(L)₂] | Oxidation | Aniline | Azobenzene | 85 | 92 | 120 |

| [Pd(L)Cl₂] | Reduction | p-Nitrophenol | p-Aminophenol | 99 | >99 | 500 |

| [Co(L)₂] | Hydrolysis | p-Nitrophenyl Acetate | p-Nitrophenol | 95 | >99 | 85 |

Heterogeneous Catalysis: Immobilization and Surface Chemistry of this compound Derivatives

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, the active catalytic species can be immobilized onto a solid support. Derivatives of this compound are amenable to various immobilization strategies to create robust heterogeneous catalysts. The choice of support material and the method of attachment are critical for preserving or even enhancing catalytic activity.

Common solid supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), zeolites, and organic polymers. The surface of these materials can be functionalized to covalently bind the ligand or its pre-formed metal complex. For instance, the phenolic hydroxyl group of this compound could be used for grafting onto a support that has been pre-functionalized with appropriate reactive groups. Alternatively, the aromatic ring could be modified with a functional group (e.g., a vinyl or siloxy group) to facilitate polymerization or attachment to a silica surface.

Once immobilized, the resulting material combines the catalytic properties of the molecular complex with the practical advantages of a solid catalyst. The surface chemistry of such a catalyst would be complex, involving the ligand, the metal ion, and the support material. The nature of the support can influence the catalyst's performance by affecting the accessibility of active sites, the diffusion of reactants and products, and the electronic properties of the metal center. mdpi.com For example, modifying the surface acidity of a support like ZSM-5 has been shown to impact catalytic pyrolysis reactions by altering reaction pathways and inhibiting side reactions like coking. mdpi.com

The table below outlines potential strategies for the immobilization of this compound (or its derivatives) for heterogeneous catalysis.

Table 2: Strategies for Immobilization of this compound Derivatives

| Support Material | Functionalization of Support | Ligand Modification | Immobilization Method |

|---|---|---|---|

| Silica (SiO₂) | 3-Aminopropyltrimethoxysilane | Synthesis of a Schiff base derivative | Covalent bonding via imine formation |

| Alumina (Al₂O₃) | Surface hydroxyl groups | None | Direct grafting via hydroxyl group |

| Polystyrene | Chloromethylation | None (post-complexation) | Coordination of the metal complex to the polymer |

Mechanistic Insights into Catalytic Cycles, Selectivity, and Turnover Frequencies

Understanding the reaction mechanism is fundamental to optimizing a catalyst's performance, including its activity, selectivity, and lifetime. Mechanistic studies for catalysts involving this compound would typically involve a combination of kinetic experiments, spectroscopic analysis (e.g., UV-Vis, IR, NMR), and computational modeling (e.g., DFT calculations). rsc.orgruhr-uni-bochum.de

A plausible catalytic cycle for a reaction catalyzed by a metal complex of this compound, for example, the reduction of a nitrophenol, would involve several key steps:

Substrate Coordination: The nitrophenol substrate binds to the metal center of the catalyst.

Activation: The coordinated substrate is activated, making it more susceptible to reaction. In a reduction reaction, this would be followed by electron transfer from a reducing agent (e.g., NaBH₄), often mediated by the catalyst. researchgate.net

Transformation: The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities.

Product Release: The product (aminophenol) dissociates from the metal center.

Catalyst Regeneration: The catalyst returns to its initial state, ready to begin a new cycle.

Selectivity in such a reaction refers to the preference for forming the desired product over other possible side products. For instance, in the reduction of p-nitrophenol, high selectivity means that p-aminophenol is formed almost exclusively, without significant formation of byproducts. This is often controlled by the steric and electronic environment created by the ligand around the metal center.

Turnover frequency (TOF) is a measure of the catalyst's intrinsic activity, representing the number of substrate molecules converted per active site per unit of time. A high TOF indicates a more efficient catalyst. The TOF is determined by the rate-determining step of the catalytic cycle. Mechanistic investigations aim to identify this slowest step to guide modifications to the catalyst or reaction conditions for improved performance. osti.gov For example, in bimetallic catalytic systems, the transmetalation step can be rate-limiting, and ligand design can play a crucial role in lowering its energy barrier. ruhr-uni-bochum.de

The following table summarizes the key elementary steps in a hypothetical catalytic cycle for the reduction of a nitroaromatic compound.

Table 3: Elementary Steps in a Hypothetical Catalytic Cycle for Nitroaromatic Reduction

| Step | Description | Key Intermediates | Influence on Performance |

|---|---|---|---|

| 1 | Catalyst-Substrate Binding | [M(L)₂(Substrate)] | Affects reaction rate; strong binding can lead to product inhibition. |

| 2 | Reductant Activation | [M(L)₂(Substrate)(Reductant)] | Rate can depend on the concentration and nature of the reducing agent. |

| 3 | Electron Transfer & Protonation | Nitroso and hydroxylamino intermediates | Determines the reaction pathway and potential for side products. |

| 4 | Product Dissociation | [M(L)₂(Product)] | If slow, this step can be rate-limiting and lower the TOF. |

Development of Advanced Analytical Methodologies for 1 2 Hydroxy 5 Nitrophenyl Propan 1 One in Research

Chromatographic Separation Techniques (HPLC, GC, SFC) for High-Purity Isolation and Impurity Profiling

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. For a molecule like 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, which possesses both polar (hydroxyl and nitro groups) and non-polar (aromatic ring and propyl chain) characteristics, a range of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be a suitable approach for this compound. While specific methods for this exact compound are not extensively documented in publicly available literature, a method for a structurally similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, has been developed. nih.gov This suggests that a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to improve peak shape, could be effective. nih.gov

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For nitroaromatics and cyclic ketones, which are structural features of this compound, EPA method 8091 provides guidance on GC conditions. epa.gov This method often utilizes a capillary column and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are sensitive to nitro-containing compounds. epa.gov However, the presence of the hydroxyl group might necessitate derivatization to increase volatility and prevent peak tailing.

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.comshimadzu.com SFC can be advantageous for the separation of compounds that are not amenable to GC due to low volatility or thermal instability, and where LC may have limitations in resolution or speed. teledynelabs.commdpi.com For aromatic compounds, SFC has demonstrated high efficiency and unique selectivity. mdpi.com

The table below outlines hypothetical starting conditions for the chromatographic analysis of this compound, based on methods for analogous compounds.

Table 1: Postulated Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC | SFC |

|---|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm ID) | Chiral or achiral packed column |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (e.g., 70:30) with 0.1% Formic Acid | Helium or Hydrogen | Supercritical CO2 with co-solvent (e.g., Methanol) |

| Detector | UV-Vis (at a wavelength corresponding to the compound's chromophore) | ECD or NPD | UV-Vis or Mass Spectrometer |

| Flow Rate | 1.0 mL/min | 1-2 mL/min | 2-4 mL/min |

| Temperature | Ambient | Temperature-programmed (e.g., 100°C to 250°C) | 40°C |

Impurity profiling is a critical application of these techniques. By optimizing the separation conditions, it is possible to resolve and detect trace-level impurities that may be present from the synthesis or degradation of this compound.

Electrochemical Methods for Redox Potential Determination and Sensor Development

Electrochemical methods offer a sensitive and often cost-effective means of analyzing compounds that can undergo oxidation or reduction. The nitro and phenol (B47542) groups in this compound are electroactive, making it a suitable candidate for electrochemical analysis.

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information about the oxidation and reduction potentials. Studies on nitrophenols have shown that the nitro group undergoes an irreversible reduction, while the phenol group can be oxidized. psu.eduelectrochemsci.orgacs.org The exact redox potentials for this compound would need to be determined experimentally but are expected to be influenced by the propanone substituent.

The development of electrochemical sensors for the detection of nitrophenols is an active area of research. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. frontiersin.orgsci-hub.box For instance, a glassy carbon electrode modified with nanomaterials could be employed to lower the detection limit for this compound in various sample matrices. electrochemsci.org

The table below summarizes the expected electrochemical behavior based on studies of related nitrophenols.

Table 2: Anticipated Electrochemical Properties of this compound

| Technique | Expected Process | Potential Range (vs. a reference electrode) | Information Gained |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Irreversible reduction of the nitro group | Negative potential range | Reduction potential, electron transfer kinetics |

| Cyclic Voltammetry (CV) | Oxidation of the hydroxyl group | Positive potential range | Oxidation potential, potential for electropolymerization |

| Differential Pulse Voltammetry (DPV) | Quantification based on reduction or oxidation peak currents | Optimized potential based on CV | Lower detection limits for quantification |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrix Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of this compound in biological or environmental samples.

The LC component separates the target analyte from the matrix components, while the MS/MS provides highly selective and sensitive detection. nih.gov By selecting specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode, it is possible to quantify the compound at very low concentrations, even in the presence of interfering substances. shimadzu.com

For metabolite identification, LC-MS/MS is invaluable. After administration of the parent compound to a biological system, samples can be analyzed to detect new peaks in the chromatogram. The mass spectrometer can then be used to determine the mass of the potential metabolites and to obtain fragmentation patterns that can help elucidate their structures. nih.gov For example, common metabolic transformations include glucuronidation or sulfation of the hydroxyl group, or reduction of the nitro group.

The table below outlines a potential LC-MS/MS methodology for the analysis of this compound and its potential metabolites.

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of this compound |

| Product Ions (m/z) | Fragments resulting from the collision-induced dissociation of the precursor ion |

| Collision Energy | Optimized to maximize the intensity of the product ions |

| Application | Quantification in plasma, urine; identification of phase I and phase II metabolites |

Environmental Fate and Mechanistic Toxicology of 1 2 Hydroxy 5 Nitrophenyl Propan 1 One

Elucidation of Degradation Pathways and Transformation Products in Aquatic and Soil Environments

Limited direct research exists on the environmental degradation of 1-(2-hydroxy-5-nitrophenyl)propan-1-one. However, based on studies of structurally similar nitrophenolic compounds, its fate in aquatic and soil environments can be inferred. The primary degradation mechanisms are expected to be microbial biodegradation and photodegradation.

In aquatic environments, biodegradation of nitrophenolic compounds can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves the initial reduction of the nitro group to an amino group, followed by ring cleavage. Key intermediates in the degradation of related compounds like p-nitrophenol include hydroquinone (B1673460) and 4-aminophenol. These are then further broken down into smaller organic acids that can enter central metabolic pathways. The specific enzymes and microbial species involved in the degradation of this compound are yet to be identified, but bacteria capable of degrading other nitrophenols are widespread in contaminated waters.

In soil environments, both biotic and abiotic degradation processes are significant. Microbial degradation pathways are similar to those in aquatic systems. The presence of a hydroxyl group and a nitro group on the aromatic ring influences the compound's susceptibility to microbial attack. The propiophenone (B1677668) side chain may also be subject to oxidation or reduction by soil microorganisms. Abiotic degradation can occur through reactions with soil minerals and organic matter. Photodegradation on the soil surface is also a potential pathway, particularly in the presence of photosensitizing substances. Transformation products in soil are likely to include aminophenols and other hydroxylated derivatives, which can then be further degraded or become incorporated into the soil organic matter.

Table 1: Potential Degradation Pathways and Transformation Products of this compound (Inferred from Related Compounds)

| Environment | Degradation Pathway | Potential Transformation Products |

| Aquatic | Aerobic Biodegradation | 1-(2-Hydroxy-5-aminophenyl)propan-1-one, Hydroquinone derivatives |

| Anaerobic Biodegradation | Aminophenolic compounds | |

| Photodegradation | Hydroxylated and ring-cleavage products | |

| Soil | Microbial Degradation | Aminophenols, catechols, and ring-fission products |

| Abiotic Degradation | Products of reaction with soil minerals and humic substances |

Molecular Mechanisms of Interaction with Biological Macromolecules and Cellular Toxicity

The molecular toxicology of this compound has not been specifically elucidated. However, the toxicity of nitrophenolic compounds is generally attributed to their ability to induce oxidative stress and interact with biological macromolecules.

The nitroaromatic structure is a key feature driving toxicity. The nitro group can be enzymatically reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage cellular components.

These reactive intermediates and ROS can interact with critical biological macromolecules. Covalent binding to proteins can disrupt their structure and function, leading to enzyme inhibition and disruption of cellular signaling pathways. Interaction with DNA can lead to the formation of DNA adducts, which can be mutagenic and potentially carcinogenic. For instance, studies on other nitrophenols have demonstrated their ability to interact with DNA. nih.gov The hydroxyl group on the phenyl ring can also participate in these interactions, potentially influencing the compound's reactivity and binding affinity.

Cellular toxicity is a consequence of these molecular interactions. Oxidative damage to lipids can lead to lipid peroxidation, compromising cell membrane integrity. Damage to proteins can impair cellular metabolism and signaling. DNA damage can trigger apoptosis (programmed cell death) or lead to mutations. Studies on various nitrophenols have shown that they can induce cytotoxicity and apoptosis in different cell lines. nih.gov The specific cellular effects of this compound would depend on its uptake, metabolism, and the specific cellular pathways it perturbs.

Table 2: Inferred Molecular Mechanisms of Toxicity for this compound

| Molecular Mechanism | Cellular Consequence |

| Generation of Reactive Oxygen Species (ROS) | Oxidative stress, damage to lipids, proteins, and DNA |

| Covalent binding to proteins | Enzyme inhibition, disruption of cellular functions |

| Interaction with DNA | Formation of DNA adducts, potential mutagenicity |

| Disruption of mitochondrial function | Impaired energy metabolism, induction of apoptosis |

Ecotoxicological Impact Assessment at the Organismal and Ecosystem Level

Specific ecotoxicological data for this compound are not available. The assessment of its impact on organisms and ecosystems is therefore based on the known effects of related nitrophenolic compounds. These compounds are generally considered to be toxic to a wide range of aquatic and terrestrial organisms.

In aquatic ecosystems, nitrophenols can be toxic to algae, invertebrates, and fish. The toxicity often depends on the specific isomer and the organism's sensitivity. For example, p-nitrophenol is known to be acutely toxic to aquatic organisms. The toxicity of this compound would be influenced by its water solubility, bioavailability, and the susceptibility of different aquatic species. Potential effects could include inhibition of algal growth, mortality in invertebrates, and various sublethal effects in fish, such as developmental and reproductive toxicity.

In terrestrial ecosystems, the impact would depend on the compound's persistence and mobility in the soil. It could pose a risk to soil microorganisms, which are crucial for nutrient cycling. Inhibition of microbial activity could have cascading effects on soil health and plant growth. The compound could also be taken up by plants, potentially leading to phytotoxicity and accumulation in the food chain. The toxicity to soil invertebrates, such as earthworms, and higher organisms would depend on the level of exposure and the species' sensitivity. The presence of other pollutants could also lead to synergistic or antagonistic toxic effects.

Table 3: Potential Ecotoxicological Impacts of this compound (Based on Related Compounds)

| Organism/Ecosystem Component | Potential Effects |

| Aquatic Algae | Inhibition of growth and photosynthesis |

| Aquatic Invertebrates | Mortality, impaired reproduction and development |

| Fish | Acute toxicity, sublethal effects on growth and reproduction |

| Soil Microorganisms | Inhibition of microbial activity, disruption of nutrient cycling |

| Plants | Phytotoxicity, bioaccumulation |

| Soil Invertebrates | Mortality, reduced growth and reproduction |

| Ecosystem | Alteration of community structure, disruption of food webs |

Conclusion and Future Directions in the Research of 1 2 Hydroxy 5 Nitrophenyl Propan 1 One

Synthesis of Key Research Findings and Methodological Advancements

The synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, while not extensively documented in mainstream research literature, has been approached through specific chemical transformations. One notable method involves the alkaline hydrolysis of 3-methyl-6-nitrochromone. This process provides a targeted route to the desired propiophenone (B1677668) derivative.

However, a significant challenge in the synthesis of nitrated aromatic compounds is the control of isomeric purity. The direct nitration of precursor molecules, such as 1-(2-hydroxyphenyl)propan-1-one, can often lead to a mixture of isomers, including the structurally similar 1-(5-hydroxy-2-nitrophenyl)propan-1-one. The separation of these isomers presents a considerable methodological hurdle, often requiring advanced chromatographic techniques to achieve high purity. This highlights a critical area for methodological advancement: the development of regioselective nitration strategies that favor the formation of the desired 2-hydroxy-5-nitro isomer.

While detailed research findings on the specific applications of this compound are scarce, its chemical structure—a hydroxylated and nitrated propiophenone—suggests its potential as a valuable intermediate in organic synthesis. The presence of the nitro group, hydroxyl group, and the ketone functionality offers multiple sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential biological activities.

Below is an interactive data table summarizing the known synthetic information for this compound and a related isomer.

| Compound Name | CAS Number | Synthesis Method | Key Challenges |

| This compound | 55805-95-3 | Alkaline hydrolysis of 3-methyl-6-nitrochromone | Limited detailed procedures in public domain |

| 1-(5-Hydroxy-2-nitrophenyl)propan-1-one | 453518-19-9 | Often a co-product in direct nitration | Separation from the 2-hydroxy-5-nitro isomer |

Identification of Emerging Research Frontiers and Interdisciplinary Collaborations

The future research trajectory for this compound is likely to be driven by its potential applications in medicinal chemistry and materials science. The nitrophenyl moiety is a well-known pharmacophore present in numerous bioactive compounds, suggesting that derivatives of this molecule could exhibit interesting pharmacological properties.

Emerging Research Frontiers:

Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. The nitro group can be reduced to an amino group, opening pathways to a wide array of derivatives such as amides, sulfonamides, and ureas, which are common motifs in drug molecules. The phenolic hydroxyl and ketone groups also offer handles for further functionalization to modulate properties like solubility, bioavailability, and target binding.

Coordination Chemistry: The presence of the hydroxyl and ketone groups in a position ortho to each other makes this compound a potential ligand for the formation of metal complexes. Research into the synthesis and characterization of such complexes could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.

Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or other materials to modify their properties. For instance, its derivatives could be explored as components of dyes, liquid crystals, or functional polymers.

Interdisciplinary Collaborations:

Realizing the full potential of this compound will necessitate collaborations between different scientific disciplines:

Organic Chemists and Medicinal Chemists: To design and synthesize libraries of derivatives and evaluate their biological activities.

Computational Chemists and Biologists: To predict the potential biological targets of these new molecules and to understand their mechanism of action at a molecular level.

Materials Scientists and Physicists: To explore the physical properties of metal complexes and polymeric materials derived from this compound.

Unresolved Challenges and Prospects for Novel Scientific and Technological Applications

Despite its potential, significant challenges remain in the research of this compound. The primary obstacle is the limited availability of detailed research dedicated specifically to this compound. Much of the current understanding is inferred from studies on related molecules.

Unresolved Challenges:

Optimized and Scalable Synthesis: The development of a robust, high-yielding, and scalable synthetic route that produces the compound with high isomeric purity is crucial for enabling further research.

Comprehensive Physicochemical Characterization: A thorough investigation of its physical and chemical properties, including its spectroscopic data, crystal structure, and reactivity, is needed to build a solid foundation for future studies.

Exploration of Biological Activity: Systematic screening of the compound and its derivatives against a wide range of biological targets is required to uncover any potential therapeutic applications.

Prospects for Novel Scientific and Technological Applications:

The future for this compound is rich with possibilities. As a versatile building block, its greatest potential lies in its role as a starting material for the synthesis of novel compounds with tailored properties.

Drug Discovery: Derivatives could be designed as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The nitrophenyl group, for instance, is a key feature in some antimicrobial and anticancer drugs.

Advanced Materials: Metal complexes could find use as catalysts in organic reactions or as components in sensing and imaging applications. Polymers incorporating this moiety could lead to new materials with enhanced thermal stability or specific optical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, and how can reaction conditions improve yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. Start with a hydroxy-substituted acetophenone derivative (e.g., 2-hydroxy-5-nitroacetophenone, as structurally related to ) and react it with an aldehyde in ethanol under acidic conditions (e.g., thionyl chloride as a catalyst). Adjust molar ratios (e.g., 1:1.2 ketone-to-aldehyde) and reflux time (6–8 hrs) to enhance yield. Monitor reaction progress via TLC. Purify the product via recrystallization in ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the nitro group (N–O asymmetric stretch: ~1520 cm⁻¹; symmetric stretch: ~1350 cm⁻¹) and hydroxyl group (broad peak ~3200–3400 cm⁻¹).

- NMR : Use H NMR to resolve aromatic protons (δ 6.5–8.5 ppm, split due to nitro and hydroxy substituents) and the ketone proton (δ ~2.5–3.5 ppm). NMR confirms the carbonyl carbon (δ ~200–210 ppm) and nitro-bearing aromatic carbons (δ ~120–150 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 210.1) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) due to potential irritancy from nitro and ketone groups.

- Work in a fume hood to avoid inhalation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician, providing the safety data sheet (SDS) for reference (as per general SDS guidelines in ) .

Advanced Research Questions

Q. How can crystallographic disorder in the nitro group be addressed during structure refinement?

- Methodological Answer : Use SHELXL ( ) to apply restraints to bond lengths and angles of the disordered nitro group. Employ the TWIN command if twinning is observed. Validate refinement with R-factor convergence (<5%) and check residual electron density maps. For visualization, ORTEP-3 ( ) generates thermal ellipsoid diagrams to highlight disorder regions .

Q. How do researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Tautomerism Analysis : Perform variable-temperature H NMR (e.g., 25–100°C) to detect keto-enol equilibria.

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., Gaussian or ORCA software). Compare experimental vs. calculated chemical shifts, adjusting for solvent effects (e.g., PCM model) .

Q. What solvent systems optimize single-crystal growth for X-ray diffraction studies?

- Methodological Answer : Test mixed solvents (e.g., ethanol/water, acetone/hexane) for slow evaporation. For nitro-containing compounds, dimethyl sulfoxide (DMSO) may enhance solubility but can co-crystallize; prioritize low-polarity solvents. Monitor crystal habit under a polarizing microscope. Use SHELXD ( ) for phase determination in case of challenging crystal packing .

Q. How does pH influence the stability of this compound in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.